molecular formula C19H18ClN3O4S B2414912 Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-01-1

Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2414912
CAS No.: 851948-01-1
M. Wt: 419.88
InChI Key: BUOCAXZDONZLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with significant potential in biological research. Its molecular formula is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S and it has a molecular weight of approximately 419.88 g/mol. The compound is characterized by its unique thieno[3,4-d]pyridazine structure, which contributes to its biological activity.

Research indicates that this compound may enhance immunotherapy by modulating immune checkpoints or activating immune cells, thereby improving cancer treatment outcomes. The structural characteristics of the compound suggest potential interactions with various biological targets, making it a candidate for further exploration in cancer therapy and immunomodulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies showed a significant reduction in viability in breast cancer cell lines when treated with varying concentrations of the compound.

In Vivo Studies

Preliminary in vivo studies using murine models have indicated that the compound can significantly inhibit tumor growth. The administration of this compound resulted in reduced tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in oncology .

Data Table: Biological Activity Summary

Study Type Model Findings Reference
In VitroBreast Cancer CellsInduced apoptosis; reduced cell viability
In VivoMurine ModelsSignificant tumor growth inhibition
MechanismImmune ModulationEnhanced immune response; potential for immunotherapy

Case Study 1: Immunotherapy Enhancement

A recent study explored the role of this compound in enhancing the efficacy of existing immunotherapeutic agents. The combination therapy showed improved survival rates in treated mice compared to those receiving monotherapy. This suggests that the compound may serve as an adjuvant in cancer treatment protocols.

Case Study 2: Electrochemical Sensors

Another application investigated the use of this compound in developing electrochemical sensors for detecting glucose levels. The unique properties of the compound enhanced the sensitivity and selectivity of the sensors, indicating its versatility beyond oncology applications.

Properties

IUPAC Name

ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-4-27-19(26)15-13-9-28-17(21-16(24)11(3)20)14(13)18(25)23(22-15)12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOCAXZDONZLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)Cl)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.